Sphingosine
Sphingosine
Sphingosine is a sphing-4-enine in which the double bond is trans. It has a role as a human metabolite and a mouse metabolite. It is a conjugate base of a sphingosine(1+). It is an enantiomer of a L-erythro-sphingosine.
An amino alcohol with a long unsaturated hydrocarbon chain. Sphingosine and its derivative sphinganine are the major bases of the sphingolipids in mammals. (Dorland, 28th ed)
Sphingosine has been reported in Rehmannia glutinosa, Glycine max, and other organisms with data available.
An amino alcohol with a long unsaturated hydrocarbon chain. Sphingosine and its derivative sphinganine are the major bases of the sphingolipids in mammals. (Dorland, 28th ed)
Sphingosine has been reported in Rehmannia glutinosa, Glycine max, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
123-78-4
VCID:
VC20771755
InChI:
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1
SMILES:
Array
Molecular Formula:
C18H37NO2
Molecular Weight:
299.5 g/mol
Sphingosine
CAS No.: 123-78-4
Cat. No.: VC20771755
Molecular Formula: C18H37NO2
Molecular Weight: 299.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Sphingosine is a sphing-4-enine in which the double bond is trans. It has a role as a human metabolite and a mouse metabolite. It is a conjugate base of a sphingosine(1+). It is an enantiomer of a L-erythro-sphingosine. An amino alcohol with a long unsaturated hydrocarbon chain. Sphingosine and its derivative sphinganine are the major bases of the sphingolipids in mammals. (Dorland, 28th ed) Sphingosine has been reported in Rehmannia glutinosa, Glycine max, and other organisms with data available. |
|---|---|
| CAS No. | 123-78-4 |
| Molecular Formula | C18H37NO2 |
| Molecular Weight | 299.5 g/mol |
| IUPAC Name | (E,2S,3R)-2-aminooctadec-4-ene-1,3-diol |
| Standard InChI | InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1 |
| Standard InChI Key | WWUZIQQURGPMPG-KRWOKUGFSA-N |
| Isomeric SMILES | CCCCCCCCCCCCC/C=C/C(C(CO)N)O |
| Canonical SMILES | CCCCCCCCCCCCCC=CC(C(CO)N)O |
| Appearance | Unit:25 mgSolvent:nonePurity:98+%Physical solid |
| Melting Point | 81 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator